

N-Desmethyl Olopatadine-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: N-Desmethyl Olopatadine-d6

Cat. No.: B12360419

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Technical Guide: N-Desmethyl Olopatadine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Desmethyl Olopatadine-d6**, a key deuterated metabolite of Olopatadine. This document is intended for professionals in pharmaceutical research, bioanalytical laboratories, and drug development, offering detailed data on its chemical properties, its role in metabolic pathways, and its application in analytical methodologies.

Core Compound Data

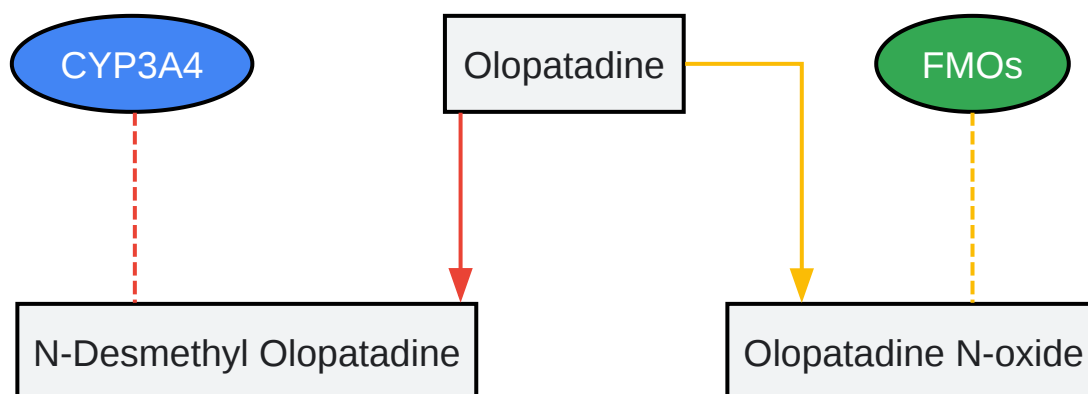
N-Desmethyl Olopatadine-d6 is the stable isotope-labeled version of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine drug Olopatadine. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The table below summarizes the key quantitative data for **N-Desmethyl Olopatadine-d6** and its non-deuterated counterpart.

Property	N-Desmethyl Olopatadine-d6	N-Desmethyl Olopatadine (Unlabeled)
CAS Number	2012601-51-1	113835-92-0[1][2]
Molecular Formula	C ₂₀ H ₁₅ D ₆ NO ₃ [3]	C ₂₀ H ₂₁ NO ₃
Molecular Weight	329.42 g/mol [3]	323.39 g/mol
Synonyms	(Z)-2-(11-(3-(methyl-d3-amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d3	(Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid

Metabolic Pathway of Olopatadine

Olopatadine undergoes limited metabolism in humans, with two primary metabolites being N-Desmethyl Olopatadine and Olopatadine N-oxide. The formation of N-Desmethyl Olopatadine is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxide metabolite is formed by flavin-containing monooxygenases (FMOs).[4][5] The parent drug, Olopatadine, is primarily eliminated unchanged through renal excretion.[6]



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Metabolic pathway of Olopatadine.

Application in Bioanalytical Methods: Experimental Protocol

Due to its structural similarity and mass difference, **N-Desmethyl Olopatadine-d6** is an excellent internal standard for the quantification of N-Desmethyl Olopatadine in biological matrices. Below is a representative experimental protocol for the determination of Olopatadine and its metabolites in human plasma using LC-MS/MS.

Objective: To quantify the concentration of Olopatadine and its major metabolite, N-Desmethyl Olopatadine, in human plasma.

Internal Standard: **N-Desmethyl Olopatadine-d6**.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Aliquots of human plasma (typically 0.5-1.0 mL) are spiked with a known concentration of the internal standard, **N-Desmethyl Olopatadine-d6**.
- The plasma samples are pre-treated, often by dilution with a buffer solution to adjust pH.
- The samples are loaded onto a pre-conditioned C18 solid-phase extraction cartridge.
- The cartridges are washed with an aqueous solution to remove interfering hydrophilic compounds.
- The analytes (Olopatadine, N-Desmethyl Olopatadine, and the internal standard) are eluted with an organic solvent, such as methanol or acetonitrile.
- The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.^[7]

2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution is often employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).^[8]
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

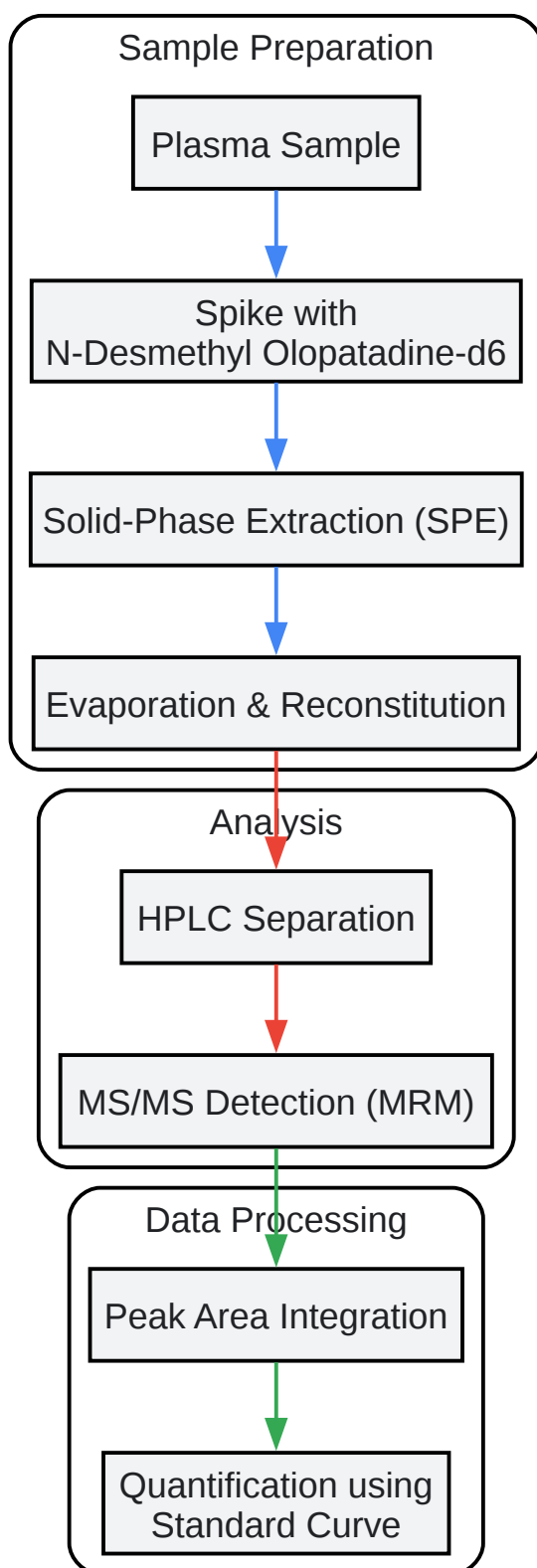
- Injection Volume: A small volume (e.g., 5-10 μL) of the reconstituted sample is injected.

3. Detection: Tandem Mass Spectrometry (MS/MS)

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
- Quantification: The concentration of N-Desmethyl Olopatadine is determined by calculating the peak area ratio of the analyte to the internal standard (**N-Desmethyl Olopatadine-d6**) and comparing this to a standard curve generated from samples with known concentrations.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing **N-Desmethyl Olopatadine-d6**.



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Bioanalytical workflow for quantification.

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